molecular formula C11H8N2O B12875712 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine

2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12875712
M. Wt: 184.19 g/mol
InChI Key: NSKZFOXETNNJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 863301-94-4) is a fused heterocyclic compound of interest in medicinal chemistry and drug discovery research. This scaffold is part of a significant class of nitrogen-containing heterocycles that serve as powerful scaffolds for designing novel physiological and pharmacologically active molecules . The structural motif of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core is a privileged structure in the development of therapeutic agents . The primary research value of this compound lies in its potential as a key building block for the synthesis of more complex bioactive molecules. Molecular hybridization, which involves incorporating more than one heterocyclic core into a single hybrid structure, is a proven strategy in the design of new chemical entities . The fusion of the furan and pyrrolopyridine rings creates a versatile chemical template that can be further functionalized. Researchers are exploring similar fused heterocyclic systems, including furopyridines and pyrrolopyridines, as novel inhibitors of various kinase targets, such as Cyclin-dependent kinases (CDK2) and Janus kinase 2 (JAK2) , which are critical in diseases like cancer and inflammatory disorders. Furthermore, derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-(furan-2-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H8N2O/c1-3-8-7-9(10-4-2-6-14-10)13-11(8)12-5-1/h1-7H,(H,12,13)

InChI Key

NSKZFOXETNNJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2)C3=CC=CO3)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves oxidation with potassium ferricyanide in an alkaline medium to produce 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine .

Industrial Production Methods

While specific industrial production methods for 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Typically involves nitric acid and sulfuric acid.

    Bromination: Uses bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Hydroxymethylation: Formaldehyde is commonly used.

    Formylation: Employs formylating agents such as formic acid or formyl chloride.

    Acylation: Acyl chlorides or anhydrides are used as acylating agents.

Major Products

The major products formed from these reactions include various substituted derivatives of 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine exhibit significant biological activities, particularly in cancer treatment. These compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cancers. Inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cell lines, making these compounds promising candidates for anticancer therapies.

Anti-inflammatory and Antimicrobial Properties
In addition to anticancer effects, studies suggest that 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine may possess anti-inflammatory and antimicrobial properties. This is attributed to its ability to interact with specific biological targets, although further studies are necessary to fully characterize these interactions and their implications for therapeutic applications.

The compound's structural attributes contribute to its interaction with various biological targets. Preliminary data suggest binding affinity towards kinases involved in cellular signaling pathways. Understanding these interactions is critical for elucidating the compound's mechanism of action in promoting apoptosis and inhibiting cell proliferation in cancer cells.

Synthetic Versatility

Several synthetic methods have been developed for producing 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine, highlighting its versatility in synthetic organic chemistry. The compound can be synthesized through various approaches that involve the manipulation of furan and pyridine derivatives, allowing for the exploration of different substituents that can enhance its biological activity and stability.

Case Studies

Case Study: FGFR Inhibition
A study focused on the inhibition of FGFRs by derivatives of 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine demonstrated significant reductions in cell proliferation among treated cancer cell lines. The study utilized various concentrations of the compound to assess its efficacy in promoting apoptosis through FGFR inhibition.

Case Study: Anti-inflammatory Effects
Another investigation evaluated the anti-inflammatory effects of the compound in vitro using human cell lines exposed to inflammatory stimuli. Results indicated a marked reduction in inflammatory markers when treated with 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine derivatives compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural variations among pyrrolo[2,3-b]pyridine derivatives include substituent type (e.g., halogens, aryl groups, heterocycles) and position (e.g., 3-, 4-, or 5-position). Below is a comparative analysis of notable analogs:

Compound Name Substituent Position Substituent Group Biological Activity Key Findings References
2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine 2 Furan-2-yl Potential kinase inhibitor Furan’s oxygen may enhance π-π/hydrogen bonding; scaffold used in TNIK/FGFR inhibitors .
4-Fluoro-1H-pyrrolo[2,3-b]pyridine 4 Fluoro Synthetic intermediate Fluorination via Balz-Schiemann reaction; used to optimize pharmacokinetics .
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 3, 5 Bromo, phenylethynyl Not reported Synthesized via Sonogashira coupling; structural analog for SAR studies .
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide 3, 5 Phenyl, nicotinamide FGFR1 inhibition Improved activity via hydrogen bonding with G485 residue .
3-[2-(5-Fluoro-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine 3, 5 Thiazole-indole hybrid Antitumor (peritoneal mesothelioma) CDK1 inhibition; synergism with paclitaxel .

Key Differences in Activity and Properties

  • 4-Position (Fluoro Derivative): Fluorine’s electronegativity enhances metabolic stability and bioavailability, making it a common substituent in drug design . 5-Position (Bromo/Phenyl Derivatives): Bulky groups here may occupy hydrophobic pockets in targets like FGFR1, improving selectivity .
  • Functional Groups: Furan vs. Nicotinamide Side Chains: Introduce hydrogen-bonding motifs critical for FGFR1 inhibition .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., Furan) : Enhance solubility and hydrogen-bond acceptor capacity, improving target engagement .
  • Halogen Substituents (e.g., Fluoro, Bromo) : Increase lipophilicity and metabolic stability .
  • Aryl/Heteroaryl Groups : Expand interactions with hydrophobic pockets (e.g., FGFR1’s G485 region) .

Q & A

Q. What are the key synthetic methodologies for preparing 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine?

The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, a Stille coupling between 4-bromo-1H-pyrrolo[2,3-b]pyridine and 2-(tributylstannyl)furan using Pd(PPh₃)₂Cl₂ as a catalyst in DMF at 100°C yields the target product after 3 hours . Alternative routes include cyclocondensation reactions between 2-amino-pyrrole derivatives and active methylene compounds in acidic conditions (e.g., acetic acid with HCl catalysis), which form the pyrrolo[2,3-b]pyridine core .

Q. How is the structural characterization of this compound validated?

X-ray crystallography (e.g., monoclinic P2₁/c space group with unit cell parameters a = 10.1416 Å, b = 13.7428 Å) confirms the planar heterocyclic system and substituent positions . Spectroscopic methods include:

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.5–8.5 ppm) and furan oxygen-linked carbons.
  • IR : Stretching vibrations for N–H (~3400 cm⁻¹) and furan C–O–C (~1250 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks matching the calculated mass (e.g., m/z 195.22 for C₁₂H₉N₃ derivatives) .

Advanced Research Questions

Q. How can reaction yields be optimized for 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine synthesis?

Key factors include:

  • Catalyst selection : Pd(PPh₃)₂Cl₂ outperforms other catalysts (e.g., Pd(OAc)₂) in Stille coupling due to enhanced stability and reactivity .
  • Solvent and temperature : DMF at 100°C ensures efficient coupling, while lower temperatures reduce side reactions.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the product from unreacted starting materials .

Q. What explains contradictory bioactivity data across FGFR subtypes for derivatives like 4h (IC₅₀: 7–712 nM)?

Variations in FGFR isoform binding pockets (e.g., FGFR1 vs. FGFR4) influence inhibitor efficacy. For example, compound 4h’s 5-trifluoromethyl group forms hydrogen bonds with Gly485 in FGFR1 but clashes with bulkier residues in FGFR4. Assay conditions (e.g., ATP concentration, pH) and cellular contexts (e.g., overexpression vs. endogenous receptors) also contribute to discrepancies .

Q. What strategies enhance antitumor activity in peritoneal mesothelioma models?

Structure-activity relationship (SAR) studies show that:

  • Thiazole-linked indole substituents (e.g., 3f derivative) improve cyclin-dependent kinase 1 (CDK1) inhibition (IC₅₀ < 50 nM).
  • Methylation at N1 reduces metabolic degradation, enhancing in vivo stability (e.g., 75% tumor volume inhibition in xenografts) .
  • Combination therapy : Co-administration with paclitaxel synergistically induces apoptosis via survivin downregulation .

Q. How are computational methods used to design potent FGFR inhibitors based on this scaffold?

Molecular docking (e.g., AutoDock Vina) identifies critical interactions:

  • The pyrrolo[2,3-b]pyridine core forms hinge-binding interactions with Ala564 (FGFR1) via N–H and carbonyl groups.
  • Substituents at position 5 (e.g., methoxyphenyl) occupy hydrophobic pockets, improving binding affinity (ΔG < −9 kcal/mol) .

Methodological Challenges

Q. How do researchers address low solubility in biological assays?

  • Prodrug strategies : Esterification of hydroxyl groups (e.g., methyl 4-fluorobenzoate derivatives) enhances aqueous solubility .
  • Co-solvents : Use of DMSO/PBS mixtures (<0.1% DMSO) minimizes cytotoxicity while maintaining compound stability .

Q. What analytical techniques resolve regioisomeric impurities during synthesis?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate isomers (e.g., 2- vs. 3-furan substitution).
  • 2D NMR (NOESY) : Nuclear Overhauser effects confirm spatial proximity between furan and pyrrolo protons .

Data Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

Discrepancies may arise from:

  • Metabolic differences : Hepatic conversion of prodrugs in vivo (e.g., ester hydrolysis) vs. direct compound exposure in vitro.
  • Tumor microenvironment : Hypoxia and stromal interactions in xenografts alter drug penetration and efficacy .

Q. What statistical approaches validate synergistic effects in combination therapies?

  • Chou-Talalay method : Combination indices (CI < 1) calculated from dose-response curves confirm synergy (e.g., 3f + paclitaxel) .
  • ANOVA : Tests for significant differences in apoptotic markers (e.g., caspase-3 activation) between treatment groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.